REACTION_CXSMILES
|
[K].[CH:2]([N:4]1C=CN=C1)=[CH2:3].[CH:9]([N:11]1[CH2:15][CH2:14]C[C:12]1=[O:16])=[CH2:10]>O>[CH2:10]=[CH:9][N:11]1[C:12](=[O:16])[N:4]([CH:2]=[CH2:3])[CH2:14][CH2:15]1 |^1:0|
|
Name
|
cellulose
|
Quantity
|
70 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 kg
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
polymer d2
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
cellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was atomized at 185° C. at 70 bar via a single-component nozzle
|
Name
|
|
Type
|
product
|
Smiles
|
C=CN1CCN(C1=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |